Methyl 4-chloro-3-methoxybenzoate
Description
Methyl 4-chloro-3-methoxybenzoate (CAS: 116022-18-5) is an aromatic ester derivative featuring a benzene ring substituted with a chlorine atom at the 4-position, a methoxy group at the 3-position, and a methyl ester group at the 1-position. It is widely utilized as a pharmaceutical intermediate, particularly in synthesizing complex molecules like norfloxacin . Its structural attributes, including electron-withdrawing (chloro) and electron-donating (methoxy) substituents, influence its reactivity, solubility, and applications in organic synthesis.
Properties
IUPAC Name |
methyl 4-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUADSADIJLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661247 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116022-18-5 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 4-chloro-3-methoxybenzoic acid (1.0 equivalent) is dissolved in anhydrous methanol, followed by the addition of concentrated sulfuric acid (0.1–0.2 equivalents) as a catalyst. The mixture is refluxed at 65–70°C for 6–12 hours, with progress monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted using ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1 v/v) to isolate the ester in 65–75% yield.
Key Challenges :
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Hydrolysis Back-Reaction : Prolonged heating or excess water can reverse esterification, necessitating strict anhydrous conditions.
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Byproduct Formation : Over-acidification may lead to demethylation of the methoxy group, requiring precise stoichiometric control.
Schotten-Baumann Reaction
The Schotten-Baumann method offers an alternative route by reacting 4-chloro-3-methoxybenzoyl chloride with methanol in the presence of a base. This method is advantageous for its rapid kinetics and high purity outcomes.
Procedure and Mechanistic Insights
4-Chloro-3-methoxybenzoyl chloride (1.0 equivalent) is dissolved in tetrahydrofuran (THF), and methanol (1.5 equivalents) is added dropwise under ice-cooling. Aqueous sodium hydroxide (10% w/v) is introduced to maintain a pH of 8–9, facilitating nucleophilic acyl substitution. The reaction completes within 2–3 hours, yielding the ester after extraction with dichloromethane and solvent evaporation. Reported yields range from 70–85%, with emulsion formation during workup identified as a primary bottleneck.
Comparative Advantages :
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Scalability : Suitable for large-scale production due to minimized side reactions.
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Functional Group Tolerance : Compatible with substrates bearing acid-sensitive groups.
Halogenation of Preformed Esters
Direct chlorination of methyl 3-methoxybenzoate provides a route to introduce the chloro group at the 4-position. This method is particularly relevant in industrial settings, where modular synthesis streamlines production.
Electrophilic Aromatic Substitution
Methyl 3-methoxybenzoate is treated with chlorine gas (Cl₂) in the presence of Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methoxy group directs electrophilic attack to the para position, yielding this compound. Reaction conditions (20–25°C, 4–6 hours) favor regioselectivity, with yields averaging 60–70%. Excess chlorination at the ortho position is mitigated by steric hindrance from the ester group.
Industrial Refinements :
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Solvent Systems : Dichloromethane or carbon tetrachloride enhances reagent solubility.
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Catalyst Recovery : FeCl₃ is recycled via aqueous extraction, reducing costs.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each preparation method:
Advanced Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the gold standard for purifying this compound, with hexane/ethyl acetate gradients (4:1 to 2:1) achieving >95% purity. Recrystallization from ethanol or acetone further refines crystalline products, though solvent polarity must be optimized to prevent co-precipitation of impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-methoxybenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol, methyl 4-chloro-3-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-methoxybenzoic acid.
Reduction: Methyl 4-chloro-3-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 4-chloro-3-methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-methoxybenzoate depends on its specific applicationFor example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
This compound (Acta Cryst. E, 2008) shares the 3-methoxy and 4-substituted chloro motifs but replaces the chloro group with a 3-chloropropoxy chain. The extended alkyl chain introduces steric hindrance and alters polarity, reducing crystallinity compared to Methyl 4-chloro-3-methoxybenzoate. Single-crystal X-ray studies reveal that C–H⋯O interactions stabilize its structure, a feature common in aromatic esters .
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
In this analog (Corrigendum, Acta Cryst. E, 2010), the 4-chloro substituent is replaced with a cyclopropylmethoxy group, and the 3-methoxy is substituted with a hydroxyl (-OH). This contrasts with this compound, where the methoxy group reduces hydrogen-bonding capacity .
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (Isomer)
A positional isomer of the above compound, this structure swaps the hydroxyl and cyclopropylmethoxy groups. Such isomerism significantly impacts biological activity and metabolic pathways, as seen in studies on chlorobenzoate degradation by Pseudomonas sp. WR912, where substituent positions dictate enzymatic recognition .
Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate
This derivative (ChemBK, 2015) incorporates a trimethoxybenzoylamino group at the 3-position. The added amino-linked substituent increases molecular weight (379.79 g/mol) and polarity, making it more suitable for applications requiring targeted binding (e.g., enzyme inhibitors) compared to the simpler this compound .
Physicochemical Properties Comparison
| Property | This compound | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~214.65 (C₉H₉ClO₃) | ~258.70 (C₁₂H₁₅ClO₄) | ~252.25 (C₁₂H₁₄ClO₄) |
| Substituent Effects | Balanced polarity (Cl, OMe) | Increased lipophilicity (alkyl chain) | Enhanced H-bonding (OH, cyclopropylmethoxy) |
| Melting Point | Likely >100°C (crystalline) | Lower (flexible chain disrupts packing) | Moderate (H-bonding stabilizes lattice) |
| Solubility | Moderate in organic solvents | Higher in non-polar solvents | Higher in polar solvents (due to -OH) |
Note: Data inferred from structural analogs and crystallographic studies .
Hydrolysis and Stability
The methyl ester group in this compound undergoes hydrolysis under basic conditions to yield 4-chloro-3-methoxybenzoic acid. In contrast, compounds like Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate are more susceptible to oxidation due to the -OH group .
Microbial Degradation
Studies on Pseudomonas sp. WR912 demonstrate that chlorobenzoates with fewer substituents (e.g., 3-chlorobenzoate) are metabolized via ortho-cleavage pathways. However, the methoxy and ester groups in this compound likely hinder microbial degradation, increasing environmental persistence .
Biological Activity
Methyl 4-chloro-3-methoxybenzoate (MCMB) is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉ClO₃ and a molecular weight of approximately 188.62 g/mol. The compound features a methoxy group (-OCH₃) and a chloro group (-Cl) attached to a benzoate framework, which significantly influences its biological activity.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for developing new antimicrobial agents in pharmaceuticals.
2. Enzyme Inhibition
MCMB has been studied for its role in enzyme inhibition, particularly in relation to protein-ligand interactions. The presence of the chloro and methoxy groups allows for specific interactions with enzyme active sites, potentially altering their function .
3. Anti-inflammatory Effects
Preliminary studies suggest that MCMB may possess anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6. This could be beneficial in treating conditions characterized by chronic inflammation .
The mechanism of action of this compound involves several biochemical pathways:
- Hydrogen Bonding : The chloro and methoxy groups can participate in hydrogen bonding with amino acid residues in proteins, which may alter enzyme activity.
- Electrostatic Interactions : The polar nature of the methoxy group enhances solubility and membrane permeability, increasing bioavailability.
- Modulation of Signaling Pathways : MCMB may influence signaling pathways related to inflammation and immune responses by modulating cytokine production .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of MCMB against common bacterial pathogens. Results indicated that MCMB exhibited significant inhibitory effects on strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction Studies
In vitro studies demonstrated that MCMB could inhibit specific enzymes involved in metabolic pathways. For instance, it showed competitive inhibition against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, indicating its potential use in anti-inflammatory therapies .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for Methyl 4-chloro-3-methoxybenzoate, and what are their respective advantages?
The compound is typically synthesized via esterification of 4-chloro-3-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or through the Schotten-Baumann reaction using methyl chloride and the corresponding acid chloride. Advantages include scalability and compatibility with common laboratory setups. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid hydrolysis of the ester group .
Example Protocol :
- Dissolve 4-chloro-3-methoxybenzoic acid (1.0 equiv.) in methanol, add H₂SO₄ (0.1 equiv.), and reflux for 6–12 hours.
- Purify via column chromatography (hexane/ethyl acetate) to isolate the ester .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.9 ppm for methoxy) and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions .
- IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₉ClO₃, exact mass 200.0242) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance understanding of the compound’s electronic properties?
Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals, and electrostatic potentials. These predict reactivity sites, such as electrophilic aromatic substitution at the para position relative to the methoxy group. DFT also aids in correlating experimental NMR chemical shifts with computed values .
Case Study :
- A DFT study of Methyl 4-butoxy-3-methoxybenzoate revealed intramolecular hydrogen bonding between the methoxy oxygen and ester carbonyl, stabilizing the crystal lattice .
Q. How can researchers resolve contradictions in reported reaction yields or physicochemical data?
Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. For example:
- Side Reactions : Chloride displacement by methanol under prolonged reflux can form methyl ether byproducts. Use TLC or HPLC to monitor reaction progress .
- Crystallization Issues : Recrystallization solvent choice (e.g., ethanol vs. acetone) impacts purity and melting point reproducibility. Single-crystal X-ray diffraction (SHELX software) provides definitive structural validation .
Q. What strategies optimize enantiomeric purity in derivatives of this compound?
- Chiral Catalysts : Use palladium-catalyzed asymmetric coupling to introduce stereocenters.
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers.
- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid) improves enantiomeric excess .
Methodological Tables
Q. Table 1: Common Synthetic Routes and Key Parameters
| Method | Reagents/Conditions | Yield (%) | Key Challenges | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H₂SO₄, MeOH, reflux | 65–75 | Hydrolysis at high temperatures | |
| Schotten-Baumann | Methyl chloride, NaOH, THF | 70–85 | Emulsion formation |
Q. Table 2: Advanced Analytical Techniques
Key Considerations for Experimental Design
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates/byproducts.
- Safety Protocols : Handle chlorinated intermediates in fume hoods; avoid skin contact (see SDS guidelines) .
- Data Reproducibility : Document solvent batch purity and humidity levels, as moisture affects esterification kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
